molecular formula C16H22FN3O2 B2434796 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea CAS No. 2415568-64-6

1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea

Cat. No.: B2434796
CAS No.: 2415568-64-6
M. Wt: 307.369
InChI Key: ZAJWXLCTCNDSAJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of fluorine and oxan-4-yl groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative of 1-(oxan-4-yl)pyrrolidine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the molecule.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.

    Medicine: Researchers may investigate its potential as a therapeutic agent for treating specific diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea would depend on its specific biological target. For example, if it interacts with a particular enzyme, it may inhibit or activate the enzyme’s activity by binding to its active site. The presence of the fluorine atom and the oxan-4-yl group may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate
  • 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]thiourea

Uniqueness

1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is unique due to the specific combination of functional groups it contains. The presence of the fluorine atom can significantly alter its chemical reactivity and biological activity compared to similar compounds without fluorine. Additionally, the oxan-4-yl group may impart unique steric and electronic properties that influence its interactions with other molecules.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c17-14-3-1-2-4-15(14)19-16(21)18-12-5-8-20(11-12)13-6-9-22-10-7-13/h1-4,12-13H,5-11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJWXLCTCNDSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CC=C2F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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